2-(2,4-dimethylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,4-dimethylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: is a chemical compound with the following properties:
Molecular Formula: CHNO
Molecular Weight: 194.233 g/mol
Purity: 95%
Preparation Methods
The synthetic routes for 2-(2,4-dimethylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide are not widely documented. industrial production methods may involve condensation reactions between appropriate precursors. Further research is needed to uncover specific reaction conditions and scalable processes.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: It could be oxidized under suitable conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substituents on the aromatic rings can be modified. Common reagents include hydrazine derivatives, acids, and bases. The major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: finds applications in:
Chemistry: As a building block for designing new compounds.
Biology: Potential bioactive properties warrant investigation.
Medicine: It might exhibit pharmacological effects.
Industry: Used in the synthesis of other molecules.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers can explore related compounds to highlight its uniqueness. Some similar compounds include other acetohydrazides and derivatives.
Properties
Molecular Formula |
C17H17N3O4 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17N3O4/c1-12-6-7-16(13(2)8-12)24-11-17(21)19-18-10-14-4-3-5-15(9-14)20(22)23/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+ |
InChI Key |
WZAOZNPNDACUKC-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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